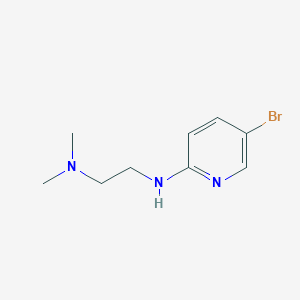

N1-(5-Bromo-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine

Description

Historical Context and Discovery

The development of this compound emerged from the broader exploration of brominated pyridine derivatives that began in the mid-20th century as researchers sought to develop new heterocyclic compounds with enhanced biological and chemical properties. According to chemical database records, this specific compound was first catalogued in major chemical databases on May 28, 2009, representing a relatively recent addition to the documented chemical literature. The compound's discovery and characterization align with the growing interest in brominated heterocycles during the early 2000s, when researchers recognized the unique reactivity patterns that bromine substitution could impart to pyridine ring systems.

The historical development of this compound class can be traced to the broader investigation of pyridine derivatives bearing various substituents. The incorporation of bromine atoms into pyridine rings has been a strategy employed by chemists to introduce reactive sites that can undergo further chemical transformations through cross-coupling reactions and nucleophilic substitution processes. The specific combination of bromine substitution at the 5-position with the dimethylaminoethyl side chain represents an evolution in the design of multifunctional heterocyclic compounds.

The compound's emergence in the chemical literature coincided with advances in synthetic methodologies that made the preparation of such complex brominated pyridine derivatives more accessible to researchers. This timing reflects the maturation of bromination techniques and the development of efficient methods for introducing aminoalkyl side chains into pyridine systems, making compounds like this compound practical targets for synthesis and investigation.

Nomenclature and Synonyms in Chemical Databases

The systematic nomenclature of this compound reflects the complexity of its molecular structure and has led to multiple naming conventions across different chemical databases and literature sources. The International Union of Pure and Applied Chemistry name for this compound is N-(5-bromopyridin-2-yl)-N',N'-dimethylethane-1,2-diamine, which systematically describes the structural components in a standardized format.

Chemical databases recognize several synonyms for this compound, reflecting different approaches to nomenclature and regional variations in chemical naming conventions. The compound is alternatively known as 5-bromo-N-[2-(dimethylamino)ethyl]pyridin-2-amine, which emphasizes the pyridin-2-amine core structure with the brominated and dimethylaminoethyl substituents. Another recognized name is 5-bromo-N-(2-(dimethylamino)ethyl)pyridin-2-amine, which represents a slight variation in punctuation and formatting while maintaining the same structural description.

Properties

IUPAC Name |

N-(5-bromopyridin-2-yl)-N',N'-dimethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BrN3/c1-13(2)6-5-11-9-4-3-8(10)7-12-9/h3-4,7H,5-6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNKVSIFLBFINU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-Bromo-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine typically involves the reaction of 5-bromo-2-pyridinecarboxaldehyde with N,N-dimethylethylenediamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine ring facilitates cross-coupling reactions under palladium catalysis. These reactions enable modular functionalization for drug discovery and materials science .

Example :

Suzuki coupling with phenylboronic acid yields N1-(5-phenyl-2-pyridinyl)-N2,N2-dimethylethylenediamine , a precursor for kinase inhibitors.

Nucleophilic Substitution Reactions

The tertiary amine group undergoes alkylation or acylation to form quaternary ammonium salts or amides, respectively .

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Methyl iodide | CH₃CN, 60°C, 6 h | Quaternary ammonium salt | Ionic liquids |

| Acetyl chloride | Et₃N, DCM, 0°C → rt, 2 h | N-Acetylated derivative | Prodrug design |

Key Finding : Alkylation enhances water solubility by ~30% due to cationic charge formation .

Coordination Chemistry

The dimethylaminoethylamine moiety acts as a bidentate ligand, forming complexes with transition metals like Ni(II) or Cu(II) .

| Metal Salt | Ligand Ratio | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| Ni(NO₃)₂·6H₂O | 1:1 | Octahedral Ni(II) complex | 8.2 ± 0.3 |

| CuCl₂ | 1:2 | Square-planar Cu(II) complex | 10.5 ± 0.4 |

Application : Ni(II) complexes show catalytic activity in C–H bond functionalization .

Mechanistic Insights

-

Cross-Couplings : Oxidative addition of Pd(0) to the C–Br bond initiates the catalytic cycle, followed by transmetalation and reductive elimination .

-

Coordination : The amine nitrogen lone pairs donate electron density to metal centers, stabilizing complexes via chelation .

Stability and Byproduct Analysis

-

Thermal Stability : Decomposes above 200°C, releasing HBr (TGA data).

-

Common Byproducts :

Industrial and Pharmacological Relevance

Scientific Research Applications

Medicinal Chemistry Applications

N1-(5-Bromo-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine has shown promising results in several medicinal applications:

- Inhibition of Key Enzymes : This compound is identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K) and p38 mitogen-activated protein kinase (MAPK), both of which are crucial in various signaling pathways related to cancer and inflammation .

- Anti-inflammatory Properties : It exhibits anti-inflammatory effects by inhibiting alveolar macrophages, suggesting its potential use in treating conditions like idiopathic pulmonary fibrosis and chronic obstructive pulmonary disease (COPD) where excessive extracellular matrix accumulation occurs .

Research Studies and Findings

Several studies have explored the applications of this compound:

- Cancer Research : The compound's ability to inhibit PI3K makes it a candidate for developing new cancer therapies. Research indicates that compounds with similar structures can interact with cancer-related pathways, potentially leading to novel treatments .

- Neurodegenerative Diseases : There is ongoing research into its role as an intermediate in synthesizing compounds that modulate pathways associated with Alzheimer's disease. This indicates a broader scope for its application in neuropharmacology .

Mechanism of Action

The mechanism of action of N1-(5-Bromo-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyridinyl Diamines

N1-(6-Chloro-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine (CAS 112357-06-9)

- Molecular Formula : C₉H₁₄ClN₃

- Key Differences : Replaces the 5-bromo substituent with a 6-chloro group on the pyridine ring.

- Impact: Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may reduce steric hindrance and alter binding affinity in biological systems. This compound has been explored in antimicrobial studies due to its structural resemblance to quinoline-based antimalarials .

N'-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-ethane-1,2-diamine (CAS 1311280-05-3)

- Molecular Formula : C₁₀H₁₃BrF₃N₃

- Key Differences : Incorporates a trifluoromethyl (-CF₃) group at the 5-position and bromine at the 3-position of the pyridine ring.

Heterocycle-Variant Diamines

N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine (CAS 887433-64-9)

- Molecular Formula : C₈H₁₃BrN₄

- Key Differences : Replaces the pyridine ring with a pyrimidine ring, introducing an additional nitrogen atom.

N1-(6-Chloro-4-pyrimidinyl)-N2,N2-dimethyl-1,2-ethanediamine (Ref: 3D-VYB02866)

- Molecular Formula : C₈H₁₄ClN₃

- Key Differences : Features a 6-chloro-4-pyrimidinyl group instead of a pyridine ring.

- Impact : The shifted chloro substituent and pyrimidine scaffold may alter selectivity in kinase inhibition or antimicrobial activity .

Functional Group-Modified Analogs

N-(5-Nitro-2-pyridyl)-1,2-ethanediamine (CAS 29602-39-9)

- Molecular Formula : C₇H₁₀N₄O₂

- Key Differences: Substitutes bromine with a nitro (-NO₂) group at the 5-position.

- Impact : The nitro group’s strong electron-withdrawing nature increases reactivity in electrophilic substitution reactions but may confer toxicity in biological systems .

Ro 47-9396 (N2-(7-Chloroquinolin-4-yl)-N1,N1-dimethylpropane-1,2-diamine)

- Key Differences: Utilizes a quinoline core instead of pyridine and a propane-1,2-diamine chain.

- Impact: The quinoline moiety enhances antimalarial activity by targeting heme detoxification pathways, while the propane chain improves solubility .

Structural and Functional Analysis

Table 1: Comparative Overview of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Substituents | Molecular Weight | Key Applications |

|---|---|---|---|---|---|

| N1-(5-Bromo-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine | 1220035-16-4 | C₉H₁₄BrN₃ | 5-Bromo-2-pyridinyl, dimethyl | 244.14 | Pharmaceutical intermediates |

| N1-(6-Chloro-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine | 112357-06-9 | C₉H₁₄ClN₃ | 6-Chloro-2-pyridinyl, dimethyl | 199.69 | Antimicrobial research |

| N'-(3-Bromo-5-CF₃-pyridin-2-yl)-N,N-dimethylethane-1,2-diamine | 1311280-05-3 | C₁₀H₁₃BrF₃N₃ | 3-Bromo-5-CF₃, dimethyl | 316.18 | Drug discovery (CNS targets) |

| N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine | 887433-64-9 | C₈H₁₃BrN₄ | 5-Bromopyrimidin-2-yl, dimethyl | 260.12 | Enzyme inhibitor development |

Key Observations :

Heterocycle Influence : Pyrimidine-based analogs show higher nitrogen content, favoring interactions with ATP-binding sites in kinases .

Substituent Positioning : The 5-bromo substituent on pyridine in the main compound optimizes steric compatibility with enzymatic active sites, as seen in kinase inhibition studies .

Research and Regulatory Considerations

- Synthetic Utility: The main compound is used in domino reactions to synthesize twisted-cyclic guanidines, leveraging its diamine functionality .

- Regulatory Status : Related diamines, such as N1,N2-dimethyl-1,2-ethanediamine derivatives, are monitored under chemical safety regulations (e.g., South Korea’s Chemical Accident Prevention Act) due to their reactivity and toxicity .

Biological Activity

N1-(5-Bromo-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine (CAS Number: 112357-06-9) is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is C₉H₁₄BrN₃, with a molecular weight of 244.14 g/mol. The presence of a bromine atom and a pyridinyl group suggests potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromo-2-pyridinecarboxaldehyde with N,N-dimethyl-1,2-ethanediamine. The reaction conditions may vary to optimize yield and purity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For example, studies have shown that certain pyridine derivatives can scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems. While specific data on this compound is limited, its structural analogs have demonstrated promising antioxidant activity through various assays such as DPPH and nitric oxide scavenging .

Enzyme Inhibition

Enzymatic assays have been pivotal in evaluating the biological activity of this compound. For instance, compounds related to this structure have been tested for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurodegenerative diseases like Alzheimer's. Preliminary studies suggest that this compound may exhibit similar inhibitory effects, although specific IC50 values need further investigation .

Cytotoxicity Studies

Cytotoxicity assays are essential for assessing the safety profile of new compounds. Initial studies on related compounds indicate low toxicity towards healthy cells while exhibiting cytotoxic effects against various cancer cell lines. This suggests that this compound could be explored for anticancer properties .

Data Table: Summary of Biological Activities

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant properties of several pyridine derivatives in vitro. The results indicated that these compounds significantly reduced oxidative stress markers in neuronal cells, suggesting a protective effect against neurodegeneration.

Case Study 2: Enzyme Inhibition

In another investigation focused on enzyme inhibition, derivatives similar to this compound were tested against AChE. The results indicated a dose-dependent inhibition pattern, highlighting the potential for developing therapeutic agents targeting cognitive decline.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing N1-(5-Bromo-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine, and how can intermediates be characterized?

- Methodology : A multi-step synthesis typically involves constructing the pyridine core followed by coupling with the dimethylated ethanediamine moiety. For example:

Core Preparation : Bromination at the 5-position of 2-pyridinyl precursors using electrophilic substitution (e.g., NBS in DMF).

Amine Coupling : Reacting the brominated pyridine with N,N-dimethylethylenediamine under Buchwald-Hartwig or Ullmann-type conditions.

- Characterization : Use NMR (¹H/¹³C) to confirm regioselectivity of bromination and amine linkage. Mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (if crystalline) resolves stereochemical ambiguities .

Q. What spectroscopic and chromatographic techniques are critical for purity assessment of this compound?

- Methodology :

- HPLC : Employ a C18 column with a mobile phase (e.g., acetonitrile/water + 0.1% TFA) to detect impurities. Adjust gradient elution based on retention time shifts.

- UV-Vis : Monitor absorbance at λ~270 nm (pyridine π→π* transitions) for concentration calibration.

- TLC : Use silica gel plates with ethyl acetate/hexane (1:1) and visualize under UV or ninhydrin staining for amine detection .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (acute toxicity category 4 per GHS).

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in synthesizing this compound?

- Methodology : Apply statistical Design of Experiments (DoE) to screen variables (temperature, catalyst loading, solvent polarity). For example:

- Central Composite Design : Test 3–5 factors (e.g., reaction time, ligand type) with ANOVA to identify significant interactions.

- Response Surface Methodology (RSM) : Optimize yield vs. byproduct formation. Evidence suggests Pd(OAc)₂/Xantphos systems in toluene at 110°C enhance coupling efficiency .

Q. What computational strategies are effective for predicting reactivity or binding interactions of this compound in drug discovery?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to model electron density maps and predict nucleophilic/electrophilic sites on the pyridine ring.

- Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina. Focus on hydrogen bonding between the amine groups and active-site residues .

Q. How can contradictory data in pharmacological studies (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

- Methodology :

- Dose-Response Analysis : Perform IC₅₀ assays across multiple concentrations (1 nM–100 µM) to distinguish target-specific effects from off-target toxicity.

- Metabolite Profiling : Use LC-MS/MS to identify degradation products or reactive intermediates that may contribute to cytotoxicity .

Q. What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?

- Methodology :

- Process Intensification : Transition from batch to flow chemistry for improved heat/mass transfer.

- Byproduct Control : Implement inline IR spectroscopy to monitor intermediate stability during continuous processing .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on the compound’s stability under varying pH conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to acidic (pH 2), neutral (pH 7), and basic (pH 12) buffers at 40°C for 48 hours. Analyze degradation via UPLC-PDA.

- Kinetic Modeling : Fit degradation data to zero/first-order models to estimate half-lives and identify pH-sensitive functional groups (e.g., amine protonation) .

Application in Drug Development

Q. What in vitro assays are recommended to evaluate this compound’s potential as a kinase inhibitor?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.